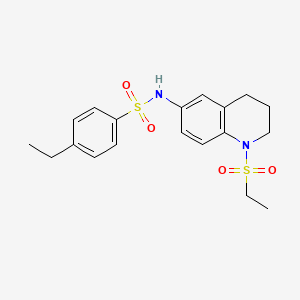

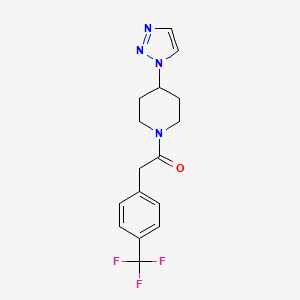

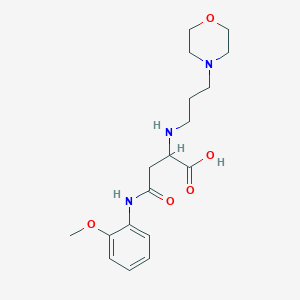

![molecular formula C14H13N5O2S B2941929 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide CAS No. 2034505-75-2](/img/structure/B2941929.png)

4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The “4-methyl” part refers to a methyl group (CH3) attached to the 4th position of the thiazole ring. The “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)” part indicates an ethyl group attached to the nitrogen of the thiazole, which is further substituted with a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, triazine derivatives can generally be synthesized from monosubstituted tetrazines or tetrazine-based fused rings . The synthesis of such compounds often involves reactions under mildly basic conditions .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings including a thiazole and a triazine, both of which are heterocyclic compounds. The compound also contains a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group, which adds to the complexity .Chemical Reactions Analysis

Triazine derivatives can undergo a variety of chemical reactions. For example, they can participate in SNAr reactions, providing aryloxy-triazines . They can also undergo reactions with tert-butyl nitrite to form triazine 1-oxides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, triazine derivatives exhibit high nitrogen content and can have high densities . They can also exhibit good thermal stability .Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis and Biological Activities

Research by Başoğlu et al. (2013) focuses on the microwave-assisted synthesis of hybrid molecules containing various acid moieties, showcasing the potential for creating compounds with significant antimicrobial, antilipase, and antiurease activities. This highlights the compound's utility in developing new pharmaceutical agents or research tools for studying microbial resistance and enzyme inhibition mechanisms Başoğlu et al., 2013.

Novel Synthetic Pathways and Mechanisms

The work by Ledenyova et al. (2018) demonstrates the chemical reactivity and synthetic pathways of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, providing a foundation for understanding the chemical behavior and potential applications of triazine derivatives in medicinal chemistry and materials science Ledenyova et al., 2018.

Antimicrobial and Anti-Inflammatory Applications

Research on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, as conducted by Abu‐Hashem et al. (2020), illustrates the potential of these compounds in developing new anti-inflammatory and analgesic agents. The study highlights the compounds' significant COX-2 selectivity, analgesic, and anti-inflammatory activities, suggesting the relevance of such chemical structures in pharmaceutical research Abu‐Hashem et al., 2020.

Molecular Synthesis for Biological Evaluation

Patel et al. (2012) explore the synthesis and biological evaluation of thiazolidinone derivatives, indicating a systematic approach to designing molecules with potential antimicrobial properties. This work underscores the importance of molecular synthesis in discovering new bioactive compounds for combating bacterial and fungal infections Patel et al., 2012.

Direcciones Futuras

The future research directions could involve exploring the biological activity of this compound, given that some triazine derivatives have shown potential as cholinesterase inhibitors . Additionally, the synthesis of new derivatives and exploration of their properties could be another area of future research.

Mecanismo De Acción

Target of Action

The primary targets of 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain.

Mode of Action

The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .

Result of Action

The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels, enhancing signal transmission in the brain . This could potentially have therapeutic effects in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine. The compound also shows significant neuroprotective activity against H2O2-induced PC12 oxidative stress .

Propiedades

IUPAC Name |

4-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c1-9-12(22-8-16-9)13(20)15-6-7-19-14(21)10-4-2-3-5-11(10)17-18-19/h2-5,8H,6-7H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQVQJHCEXYURC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

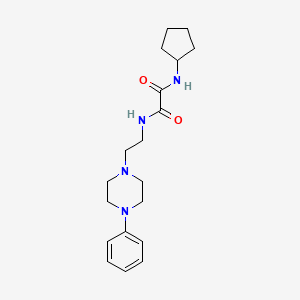

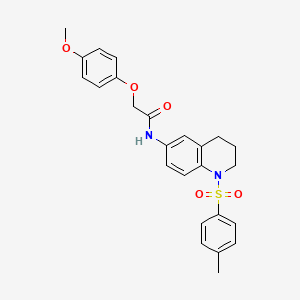

![N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2941848.png)

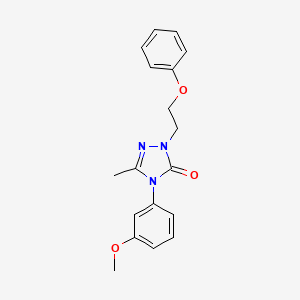

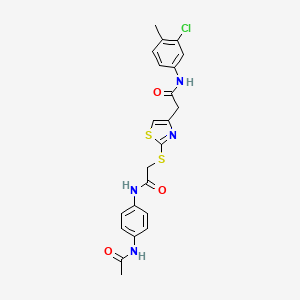

![2-(4-ethoxyphenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2941865.png)

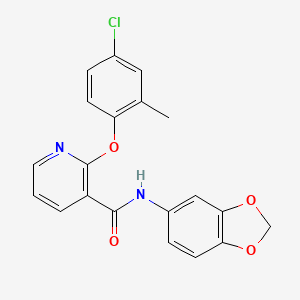

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2941866.png)